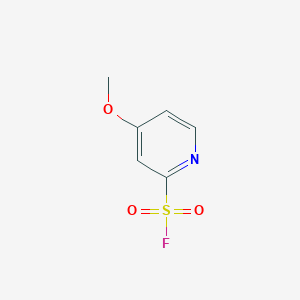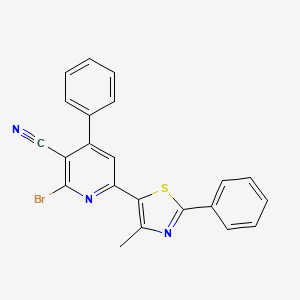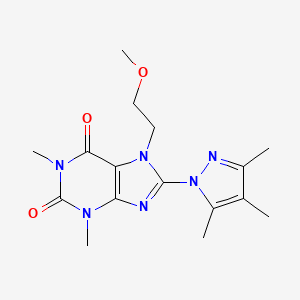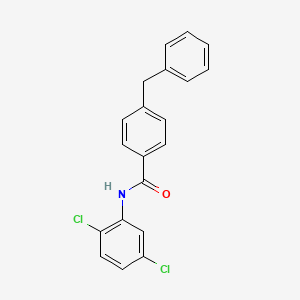
4-benzyl-N-(2,5-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-benzyl-N-(2,5-dichlorophenyl)benzamide can be achieved through various methods. One approach involves the direct condensation of benzoic acids (such as 3,5-dichlorobenzoyl chloride) with arylamine compounds (amines containing an aromatic ring) in a suitable solvent (e.g., N,N’-dimethylformamide) at elevated temperatures. This reaction yields a series of dichlorobenzamide derivatives, including our target compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a central benzene ring with a benzyl group (phenylmethyl) attached to one carbon atom. The amide functional group (C=O-NH) is also part of the structure. The two chlorine atoms are positioned at the 2 and 5 positions on the benzene ring. X-ray crystallography confirms the arrangement of atoms in the solid state .
Applications De Recherche Scientifique
UV-Induced Graft Polymerization
A study by Hong, Liu, and Sun (2009) investigated the incorporation of benzophenone, a photo-active moiety, onto cotton fabrics for grafting polyacrylamide through UV irradiation. This process created active chlorine contents on the fabrics, demonstrating excellent antibacterial abilities akin to powerful cyclic amide halamines. This research highlights the potential of using similar chemical structures for antibacterial surface modifications in textiles (Hong, Liu, & Sun, 2009).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. Their findings suggest the importance of halogenated phenyl substituents in enhancing microbial inhibition, indicating a potential pathway for developing new antimicrobial agents from benzamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).
Chlorination Disinfection By-Products
Research by Liu et al. (2016) on 4-hydroxyl benzophenone in chlorination disinfection processes revealed transformation pathways leading to toxic by-products. This study sheds light on the environmental and health implications of chlorinating water containing benzophenone compounds, which are structurally related to 4-benzyl-N-(2,5-dichlorophenyl)benzamide. Understanding these reactions is crucial for assessing the safety of water treatment processes (Liu, Wei, Liu, & Du, 2016).
Anti-Tubercular Activity
Nimbalkar et al. (2018) explored the synthesis of benzamide derivatives for their anti-tubercular activity, demonstrating the potential of such compounds in treating tuberculosis. Their study underscores the significance of structural modifications in enhancing biological activity and selectivity for therapeutic applications (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Environmental Persistence and Toxicity
Zhang, Ren, Li, Kunisue, Gao, and Kannan (2011) investigated the environmental occurrence of benzophenone UV filters, providing insights into their persistence and potential toxicity. This research is relevant for understanding the environmental impact of related compounds and emphasizes the need for assessing the ecological risks associated with their widespread use (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Propriétés
IUPAC Name |
4-benzyl-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-10-11-18(22)19(13-17)23-20(24)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYERAJORAMYXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)
![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2795123.png)
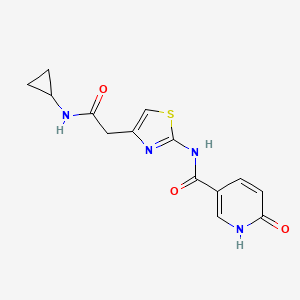
![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)
![1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2795130.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)
![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)
